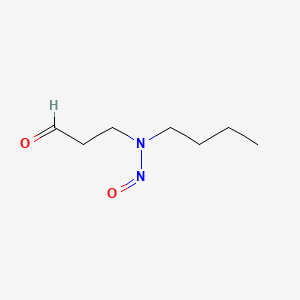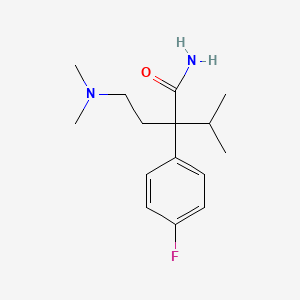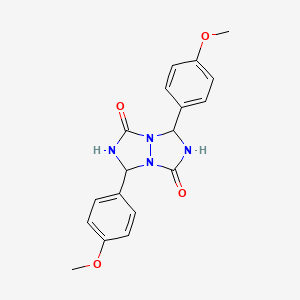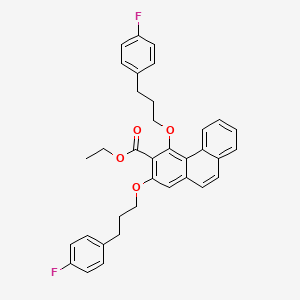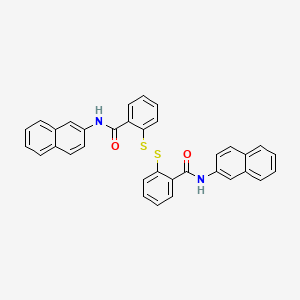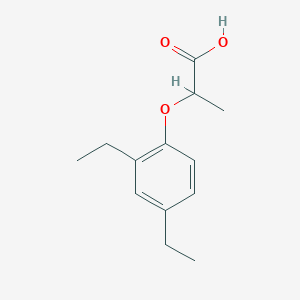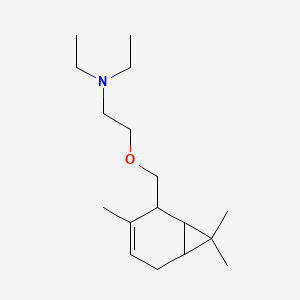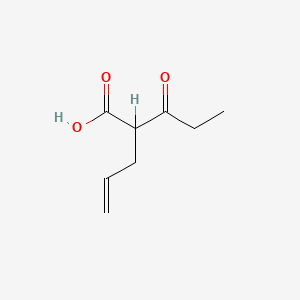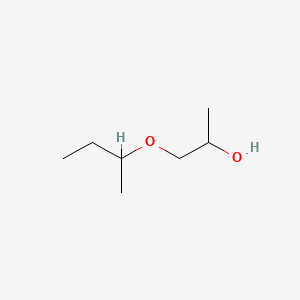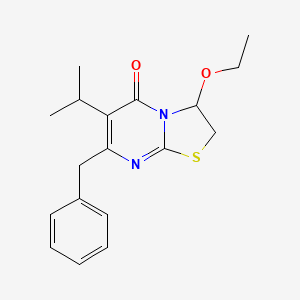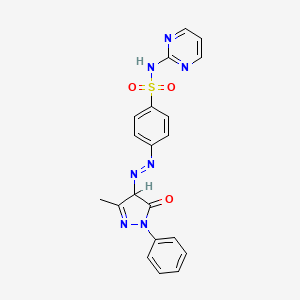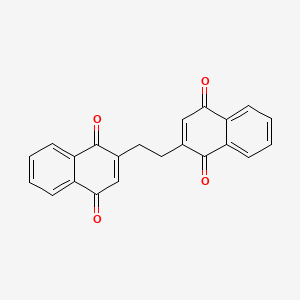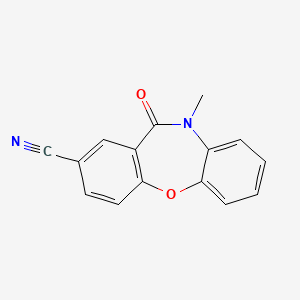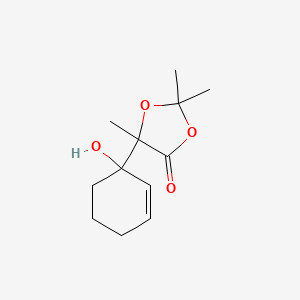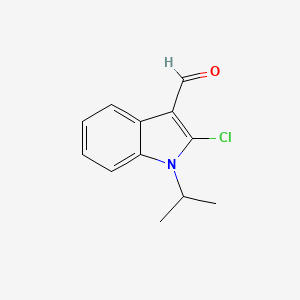
2-Chloro-1-(propan-2-yl)-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 268304 is a compound that has garnered interest in scientific research due to its unique properties and potential applications. It is known for its role as an inhibitor in various biochemical processes, making it a valuable tool in the study of cellular mechanisms and potential therapeutic applications.
Analyse Des Réactions Chimiques
NSC 268304 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound, leading to derivatives with potentially different biological activities.
Applications De Recherche Scientifique
NSC 268304 has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and the effects of inhibitors on various chemical processes. In biology, it serves as a tool to investigate cellular pathways and the role of specific enzymes in metabolic processes. In medicine, NSC 268304 is explored for its potential therapeutic effects, particularly as an inhibitor of certain enzymes that are implicated in diseases such as cancer. Its ability to modulate biochemical pathways makes it a valuable compound in drug discovery and development. Additionally, in industry, NSC 268304 may be used in the development of new materials or as a catalyst in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of NSC 268304 involves its interaction with specific molecular targets, such as enzymes or receptors, to inhibit their activity. This inhibition can occur through various pathways, including competitive binding to the active site of an enzyme or allosteric modulation, where the compound binds to a different site on the enzyme, causing a conformational change that reduces its activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which NSC 268304 is used.
Comparaison Avec Des Composés Similaires
NSC 268304 can be compared with other similar compounds that act as inhibitors in biochemical processes. Some of these similar compounds include NSC 663284, which is a potent quinolinedione Cdc25 phosphatase inhibitor . While both compounds share inhibitory properties, their specific targets and mechanisms of action may differ, highlighting the uniqueness of NSC 268304. Other similar compounds may include various small molecule inhibitors used in research and therapeutic applications, each with distinct chemical structures and biological activities.
Propriétés
Numéro CAS |
64788-56-3 |
|---|---|
Formule moléculaire |
C12H12ClNO |
Poids moléculaire |
221.68 g/mol |
Nom IUPAC |
2-chloro-1-propan-2-ylindole-3-carbaldehyde |
InChI |
InChI=1S/C12H12ClNO/c1-8(2)14-11-6-4-3-5-9(11)10(7-15)12(14)13/h3-8H,1-2H3 |
Clé InChI |
BTMWQFLDYPPTLU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C2=CC=CC=C2C(=C1Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


